molecular formula C11H14BrN B13035492 (R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13035492
M. Wt: 240.14 g/mol
InChI Key: YSCDXGLYCTXWSP-SNVBAGLBSA-N
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Description

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

    Chiral Resolution: The separation of the ®-enantiomer from the racemic mixture can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of 5-substituted-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.

Scientific Research Applications

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-compound with similar chemical properties but different biological activity.

    5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:

    6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A de-brominated analog with distinct chemical and biological properties.

Uniqueness

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.

Biological Activity

(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound belonging to the class of substituted tetrahydronaphthalenes. Its unique structure, featuring a bromine atom at the 5-position and a methyl group at the 6-position, suggests potential biological activity that warrants further investigation. This article explores its synthesis, biological properties, and implications for pharmacological applications.

  • Molecular Formula : C11_{11}H12_{12}BrN
  • Molecular Weight : Approximately 240.14 g/mol
  • Structure : The compound's structural configuration contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of the bromine atom at the 5-position.
  • Methylation : Addition of the methyl group at the 6-position.
  • Cyclization : Formation of the tetrahydronaphthalene framework.

These synthetic pathways highlight the complexity involved in producing this compound while maintaining its stereochemistry.

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Neuroprotective Effects : The compound's structure hints at potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Anticancer Activity : Similar tetrahydronaphthalene derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with analogous structures exhibited IC50_{50} values in low micromolar ranges against various cancer cell lines .
  • Neuropharmacological Studies : Research into related compounds indicates potential interactions with serotonin receptors, which could influence mood and cognitive functions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey FeaturesBiological Activity
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amines1259668-49-9Enantiomer with potential different biological activityVaries based on stereochemistry
5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amines12896817Fluorine substitution increases reactivityEnhanced binding affinity in certain assays

The differences in biological activity among these compounds can be attributed to their structural variations and stereochemistry.

Future Directions

Further research is necessary to elucidate the specific biological effects and mechanisms of action for this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating how this compound interacts with specific biological targets at the molecular level.
  • Clinical Trials : If preliminary results are promising, advancing to clinical trials to evaluate safety and effectiveness in humans.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

YSCDXGLYCTXWSP-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)Br

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)Br

Origin of Product

United States

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